N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-phenoxybenzamide
Description
Molecular Formula and Atomic Composition Analysis
The molecular formula of N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-phenoxybenzamide is C₂₆H₁₇N₃O₃ , with the following atomic composition:
| Element | Quantity |
|---|---|
| Carbon | 26 |
| Hydrogen | 17 |
| Nitrogen | 3 |
| Oxygen | 3 |
Key structural contributions :
- Benzoxazole-phenyl group : C₁₃H₈N₂O (benzoxazole: C₇H₅NO; phenyl: C₆H₅).
- 4-Phenoxybenzamide : C₁₃H₁₁NO₂ (benzamide: C₇H₅NO; phenoxy: C₆H₅O).
Registry Numbers and CAS Database Identification
While the compound’s exact CAS registry number is not explicitly listed in the provided sources, structurally related analogs include:
- 4-Phenoxybenzamide : CAS 29921-15-1.
- Benzoxazole derivatives : CAS 3084-52-4 (2-phenyl-1,3-benzoxazin-4-one).
PubChem entries :
- Similar compounds (e.g., N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide ) are cataloged under CID 53296322 and CID 3351811.
Tables :
Table 1 : Key Structural Fragments and Their Contributions
| Fragment | Formula | Contribution to Total Formula |
|---|---|---|
| Benzoxazole-phenyl group | C₁₃H₈N₂O | 13 C, 8 H, 2 N, 1 O |
| 4-Phenoxybenzoyl group | C₁₃H₉O₂ | 13 C, 9 H, 2 O |
| Amide linker (-CONH-) | C₂H₃NO | 2 C, 3 H, 1 N, 1 O |
Table 2 : Comparison with Related Compounds
| Compound | Molecular Formula | Key Structural Differences |
|---|---|---|
| N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-phenoxybenzamide | C₂₃H₁₅N₃O₂S₂ | Replacement of benzoxazole with benzothiazole |
| 4,4'-Oxybis{N-[4-(1,3-benzoxazol-2-yl)phenyl]benzamide} | C₄₀H₂₆N₄O₅ | Dimeric structure with ether linkage |
Properties
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-phenoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N2O3/c29-25(18-12-16-22(17-13-18)30-21-6-2-1-3-7-21)27-20-14-10-19(11-15-20)26-28-23-8-4-5-9-24(23)31-26/h1-17H,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJZRSWJAIZMECO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-phenoxybenzamide typically involves the reaction of 2-aminophenol with aldehydes or ketones under specific conditions. One common method includes the use of 2-aminophenol and an aldehyde in the presence of a catalyst, such as a nanocatalyst or metal catalyst, under reflux conditions . The reaction is carried out in a solvent like ethanol or water, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of benzoxazole derivatives often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This may include the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-phenoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole-2-carboxylic acid, while reduction may produce benzoxazole-2-ylmethanol .
Scientific Research Applications
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-phenoxybenzamide has several scientific research applications:
Chemistry: Used as a fluorescent probe due to its excellent photophysical properties.
Biology: Investigated for its antimicrobial and antifungal activities.
Medicine: Explored for potential anticancer and anti-inflammatory properties.
Industry: Utilized in the development of dyes and sensing materials.
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-phenoxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or proteins, leading to its biological effects. The compound’s structure allows it to bind to these targets, disrupting their normal function and resulting in therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Physicochemical Properties
The following table highlights key structural differences and physicochemical properties of N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-phenoxybenzamide and related compounds:
Key Observations :
- Benzoxazole vs. Benzothiazole/Thiazole Cores : Replacement of benzoxazole with benzothiazole or thiazole (e.g., ) reduces molecular weight and alters LogP, with benzothiazole derivatives showing higher lipophilicity.
- Substituent Effects : Alkoxy groups (e.g., butoxy in , methoxy in ) modulate solubility and receptor binding. Piperazine-containing analogues (e.g., ) exhibit lower LogP, likely due to increased polarity.
κ-Opioid Receptor Antagonism
This compound shares structural motifs with κ-opioid antagonists such as JDTic. Comparative insights from analogues include:
- Piperazine-Linked Analogues: Compounds like 11a–q (Table 3 in ) demonstrated potent κ-opioid receptor antagonism (IC50 values < 10 nM) in [.="" assays.="" binding="" enhanced="" group="" hydroxyl="" li="" methyl)="" on="" or="" phenoxy="" selectivity="" substitutions="" sup>s]gtpγs="" the=""> Benzothiazole Derivatives: N-[2-(1,3-Benzothiazol-2-yl)phenyl]-4-butoxybenzamide () lacks reported opioid activity but is prioritized in drug discovery for its stability and bioavailability.
Computational Docking Studies
AutoDock Vina simulations () predict that benzoxazole/benzothiazole cores interact with hydrophobic pockets of the κ-opioid receptor, while phenoxy groups form hydrogen bonds with Tyr139 and Lys227. Piperazine-containing analogues (e.g., ) show additional polar interactions, explaining their higher potency .
Biological Activity
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-phenoxybenzamide is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential applications in various fields, including medicine and industry.
This compound exhibits significant interactions with various enzymes and proteins. Notably, it demonstrates antimicrobial activity against a range of bacterial and fungal strains. The compound's ability to inhibit microbial growth makes it a candidate for further research in antimicrobial therapies.
| Biochemical Property | Description |
|---|---|
| Antimicrobial Activity | Effective against multiple bacterial and fungal strains |
| Enzyme Interactions | Inhibits specific enzymes involved in cellular processes |
| Cellular Impact | Influences cell proliferation and apoptosis |
2. Cellular Effects
Research indicates that this compound has notable anticancer properties , particularly against the human colorectal carcinoma (HCT116) cell line. It affects cell viability, inducing apoptosis through various pathways, which may involve the modulation of gene expression.
Case Study: Anticancer Activity
In a study involving HCT116 cells, this compound was shown to:
- Decrease cell viability significantly.
- Induce apoptosis as evidenced by increased caspase activity.
- Alter the expression levels of key genes associated with cell cycle regulation.
The molecular mechanism of action for this compound involves:
- Binding Interactions : The compound binds to specific biomolecules, disrupting their normal function.
- Enzyme Inhibition : It inhibits enzymes critical for cancer cell survival and proliferation.
- Gene Expression Modulation : Alters the expression of genes involved in apoptosis and cell cycle control.
4. Research Applications
This compound has potential applications across several fields:
4.1 Chemistry
Utilized as a fluorescent probe due to its excellent photophysical properties, facilitating studies in chemical biology.
4.2 Biology
Investigated for its antimicrobial and antifungal activities, contributing to the development of new therapeutic agents.
4.3 Medicine
Explored for potential uses in treating cancer and inflammatory diseases, showcasing its versatility as a therapeutic agent.
4.4 Industry
Applied in the development of advanced materials such as dyes and sensors due to its unique chemical structure.
5. Comparison with Similar Compounds
When compared to similar compounds like benzoxazole and benzimidazole derivatives, this compound stands out due to its unique combination of benzoxazole and phenoxybenzamide moieties. This structural uniqueness enhances its biological activity and photophysical properties.
| Compound | Biological Activity | Unique Features |
|---|---|---|
| Benzoxazole | Moderate antimicrobial | Simpler structure |
| Benzimidazole | Antimicrobial | Similar activity |
| This compound | High antimicrobial & anticancer activity | Unique structural features |
Q & A
Q. What are the recommended synthetic routes for N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-phenoxybenzamide, and how can reaction conditions be optimized?
The compound is typically synthesized via multi-step organic reactions, starting with coupling benzoxazole derivatives with substituted benzamides. Key steps include:
- Amide bond formation : Reacting 4-phenoxybenzoic acid derivatives with amines using coupling agents like EDCI or DCC under inert atmospheres .
- Cyclization : Introducing the benzoxazole moiety via cyclocondensation of ortho-aminophenol derivatives with carbonyl groups, often catalyzed by acidic or oxidative conditions . Optimization involves adjusting solvent polarity (e.g., DMF vs. THF), temperature (reflux vs. room temperature), and stoichiometry to maximize yield (typically 60-85%) while minimizing by-products. Monitoring via TLC or HPLC is critical .
Q. What analytical techniques are essential for confirming the identity and purity of this compound?
Structural confirmation requires:
- NMR spectroscopy : H and C NMR to verify aromatic protons, benzoxazole peaks, and amide linkages. For example, the benzoxazole proton appears as a singlet near δ 8.5 ppm .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ expected at m/z 413.12) .
- HPLC : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .
Q. How can researchers evaluate the compound’s solubility and stability for in vitro assays?
- Solubility screening : Test in DMSO (primary solvent) followed by dilution in PBS or cell culture media. Dynamic light scattering (DLS) can detect aggregation .
- Stability studies : Incubate at 37°C in buffer (pH 7.4) and analyze degradation products via LC-MS over 24–72 hours .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Molecular docking : Use software like AutoDock Vina to simulate binding to targets (e.g., kinase domains). The benzoxazole ring may engage in π-π stacking with aromatic residues, while the phenoxy group could occupy hydrophobic pockets .
- MD simulations : Assess binding stability over 100+ nanoseconds to identify critical hydrogen bonds or conformational changes .
Q. What strategies resolve contradictions in biological activity data across studies?
- Meta-analysis : Compare IC50 values from enzyme inhibition assays (e.g., kinase panels) while controlling for variables like assay pH, ATP concentration, and cell lines .
- Structural analogs : Test derivatives with modified substituents (e.g., replacing phenoxy with methoxy) to isolate structure-activity relationships (SAR) .
Q. How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?
- LogP adjustment : Introduce polar groups (e.g., -OH or -SO3H) to reduce logP from ~4.2 (predicted) to <3.5, improving aqueous solubility .
- Prodrug design : Mask the amide group with enzymatically cleavable moieties (e.g., esters) to enhance oral bioavailability .
Q. What methodologies validate the compound’s mechanism of action in complex biological systems?
- CRISPR/Cas9 knockout : Validate target engagement by comparing effects in wild-type vs. gene-edited cell lines .
- Thermal proteome profiling (TPP) : Identify off-target interactions by monitoring protein denaturation shifts in response to compound treatment .
Methodological Notes
- Data tables : Include retention times (HPLC), spectral peaks (NMR), and docking scores in supplementary materials for reproducibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
